molecular formula C23H20F3N3O4S B11570492 3-(4-Benzo[1,3]dioxol-5-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(4-methoxy-benzyl)-propionamide

3-(4-Benzo[1,3]dioxol-5-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(4-methoxy-benzyl)-propionamide

Cat. No.: B11570492
M. Wt: 491.5 g/mol
InChI Key: ZKSRKUOSGUBESH-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]propanamide is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C23H20F3N3O4S

Molecular Weight

491.5 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C23H20F3N3O4S/c1-31-16-5-2-14(3-6-16)12-27-21(30)8-9-34-22-28-17(11-20(29-22)23(24,25)26)15-4-7-18-19(10-15)33-13-32-18/h2-7,10-11H,8-9,12-13H2,1H3,(H,27,30)

InChI Key

ZKSRKUOSGUBESH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized via a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The benzodioxole and pyrimidine rings are coupled using a sulfanyl linkage.

    Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction with the methoxyphenylmethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the amide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of the benzodioxole and pyrimidine rings suggests it could interact with biological targets, such as enzymes or receptors.

Medicine

The compound’s structure indicates potential medicinal applications, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the pyrimidine ring may bind to nucleic acids or enzymes. The sulfanyl linkage provides flexibility, allowing the compound to adopt various conformations and interact with multiple targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • 2-(1,3-Benzodioxol-5-yl)ethanamine
  • 2-{(E)-[(1,3-Benzodioxol-5-ylcarbonyl)hydrazono]methyl}-5-[(4-chlorobenzoyl)oxy]phenyl 4-chlorobenzoate

Uniqueness

Compared to these similar compounds, 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]propanamide stands out due to the presence of the trifluoromethyl group on the pyrimidine ring and the methoxyphenylmethyl group on the amide. These functional groups enhance its chemical reactivity and potential bioactivity, making it a unique and valuable compound for research and industrial applications.

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